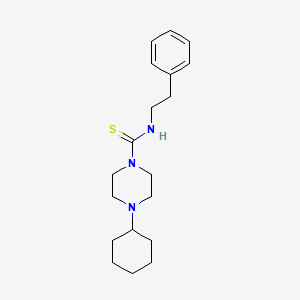METHANONE](/img/structure/B3491432.png)
[4-(3-FLUOROBENZYL)PIPERAZINO](3-METHYL-4-NITROPHENYL)METHANONE
概要
説明
4-(3-Fluorobenzyl)piperazinomethanone is a complex organic compound with the molecular formula C19H20FN3O3. It is characterized by the presence of a fluorobenzyl group attached to a piperazine ring, which is further connected to a methanone group substituted with a methyl and nitro group on a phenyl ring .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorobenzyl)piperazinomethanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored due to its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure consistency and purity. The use of high-purity reagents and solvents, along with stringent control of reaction parameters, is crucial to achieve the desired product yield and quality.
化学反応の分析
Types of Reactions
4-(3-Fluorobenzyl)piperazinomethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative.
科学的研究の応用
4-(3-Fluorobenzyl)piperazinomethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(3-Fluorobenzyl)piperazinomethanone involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain receptors, while the piperazine ring facilitates its transport across biological membranes. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components .
類似化合物との比較
Similar Compounds
(3-Nitrophenyl){4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}methanone: Similar structure but with a trifluoromethyl group instead of a fluorobenzyl group.
(4-Nitrophenyl)(piperazino)methanone: Lacks the fluorobenzyl group, making it less lipophilic.
Uniqueness
The presence of the fluorobenzyl group in 4-(3-Fluorobenzyl)piperazinomethanone imparts unique properties such as increased lipophilicity and enhanced receptor binding affinity, distinguishing it from other similar compounds.
特性
IUPAC Name |
[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-(3-methyl-4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3/c1-14-11-16(5-6-18(14)23(25)26)19(24)22-9-7-21(8-10-22)13-15-3-2-4-17(20)12-15/h2-6,11-12H,7-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBILTWPSSJZSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-ACETAMIDO-N-[(FURAN-2-YL)METHYL]THIOPHENE-3-CARBOXAMIDE](/img/structure/B3491349.png)
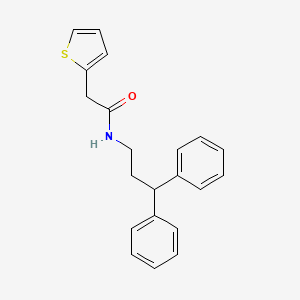
![N-BENZYL-3-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZAMIDE](/img/structure/B3491363.png)
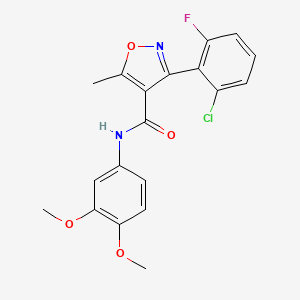
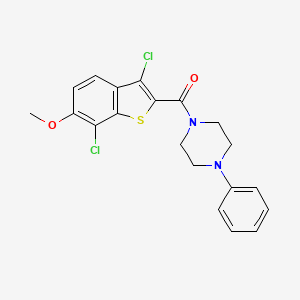
![6-BROMO-N-[(4-CHLOROPHENYL)METHYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE](/img/structure/B3491372.png)

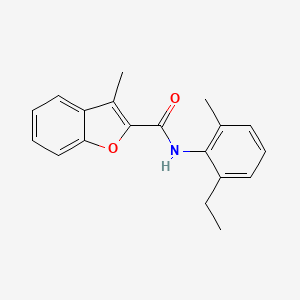
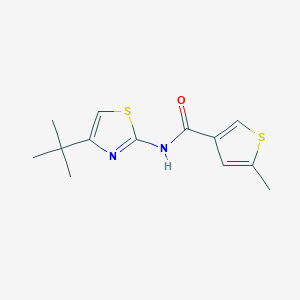
METHANONE](/img/structure/B3491403.png)
![3-chloro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B3491407.png)
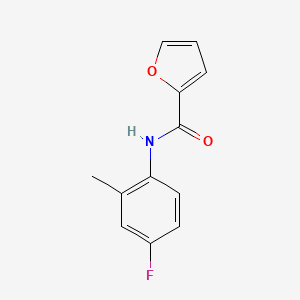
![3-chloro-N-[2-(difluoromethoxy)-4-methylphenyl]-6-nitro-1-benzothiophene-2-carboxamide](/img/structure/B3491444.png)
